An In-Depth Technical Guide to the Chemical Properties of 1-(4-Chlorophenyl)piperidin-2-one
An In-Depth Technical Guide to the Chemical Properties of 1-(4-Chlorophenyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chlorophenyl)piperidin-2-one is a member of the N-aryl lactam class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry, as the piperidine ring is a common scaffold in numerous biologically active molecules and marketed drugs.[1][2] The presence of the 4-chlorophenyl group attached to the nitrogen atom of the piperidin-2-one core imparts specific physicochemical properties that can influence its reactivity, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the chemical properties of 1-(4-Chlorophenyl)piperidin-2-one, including its synthesis, spectral characterization, and potential applications, to support researchers and professionals in the fields of drug discovery and development.
Synthesis of 1-(4-Chlorophenyl)piperidin-2-one
The synthesis of N-aryl lactams, such as 1-(4-Chlorophenyl)piperidin-2-one, can be achieved through several modern synthetic methodologies. The choice of a specific route often depends on the availability of starting materials, desired scale, and tolerance to various functional groups.
Palladium-Catalyzed Buchwald-Hartwig Amination
One of the most powerful and versatile methods for the formation of carbon-nitrogen bonds is the Buchwald-Hartwig amination.[3] This palladium-catalyzed cross-coupling reaction involves the reaction of an amine (or in this case, a lactam) with an aryl halide.[3] For the synthesis of 1-(4-Chlorophenyl)piperidin-2-one, this would involve the coupling of 2-piperidone with an appropriate 4-chlorophenyl halide, such as 1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene. The selection of the palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[4]
Reaction Scheme:
Caption: Buchwald-Hartwig amination for the synthesis of 1-(4-Chlorophenyl)piperidin-2-one.
A plausible experimental protocol for this synthesis is detailed below.
One-Pot Friedel-Crafts Acylation and Intramolecular Schmidt Rearrangement
A novel and efficient one-pot method for the synthesis of substituted N-aryl lactams involves the reaction of a substituted arene with an ω-azido alkanoic acid, promoted by a strong acid like trifluoromethanesulfonic acid (triflic acid).[5] This process proceeds through an in-situ Friedel-Crafts acylation followed by an intramolecular Schmidt rearrangement.[5] For 1-(4-Chlorophenyl)piperidin-2-one, chlorobenzene would be reacted with 5-azidopentanoyl chloride.
Ozonation of N-Aryl Cyclic Amines
Another approach involves the regioselective ozonation of N-aryl cyclic amines.[6] This "metal-free" method introduces a carbonyl group into the heterocyclic ring.[6] The synthesis of 1-(4-Chlorophenyl)piperidin-2-one via this route would start from 1-(4-chlorophenyl)piperidine.
Physicochemical and Spectroscopic Properties
While specific experimental data for 1-(4-Chlorophenyl)piperidin-2-one is not extensively reported in the literature, we can infer its properties based on data from closely related analogs, such as 1-(4-Iodophenyl)piperidin-2-one.[7]
| Property | Predicted/Analogous Value | Source |
| Molecular Formula | C₁₁H₁₂ClNO | - |
| Molecular Weight | 209.67 g/mol | [8] |
| Appearance | Likely a white to off-white solid | [7] |
| Melting Point | Expected to be in a similar range to 1-(4-Iodophenyl)piperidin-2-one (108-110 °C) | [7] |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol | - |
Spectroscopic Characterization
The structural elucidation of 1-(4-Chlorophenyl)piperidin-2-one would rely on a combination of spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group and the methylene protons of the piperidin-2-one ring. The aromatic protons would likely appear as two doublets in the region of δ 7.0-7.5 ppm. The methylene protons of the piperidine ring would appear as multiplets in the upfield region, typically between δ 1.8 and 3.7 ppm. For the analogous 1-(4-iodophenyl)piperidin-2-one, the piperidine protons appear as multiplets at δ 1.93-1.95 (4H), a triplet at δ 2.55 (2H), and a triplet at δ 3.62 (2H).[7]
¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for the carbonyl carbon of the lactam (around δ 170 ppm), the carbons of the aromatic ring, and the methylene carbons of the piperidine ring.
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide carbonyl (C=O) stretching vibration is expected in the region of 1630-1680 cm⁻¹.[9][10] The IR spectrum of 1-(4-iodophenyl)piperidin-2-one shows a strong carbonyl absorption at 1634 cm⁻¹.[7] Other significant absorptions would include C-H stretching of the aromatic and aliphatic portions, and C-N stretching.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺. The fragmentation pattern would likely involve cleavage of the piperidin-2-one ring and loss of fragments such as CO. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) would be a characteristic feature in the mass spectrum. The mass spectrum of 1-(4-iodophenyl)piperidin-2-one shows an [M+1] peak at m/z 302.[7]
Reactivity and Potential Applications
The chemical reactivity of 1-(4-Chlorophenyl)piperidin-2-one is primarily dictated by the amide functionality within the lactam ring and the electronic nature of the N-aryl substituent. The lactam can undergo hydrolysis under acidic or basic conditions to open the ring. The carbonyl group can also be a site for nucleophilic attack.
The 4-chlorophenylpiperidine scaffold is a common feature in a number of biologically active compounds, particularly those targeting the central nervous system.[11][12] For instance, derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine have shown analgesic and hypotensive activities.[8] While the specific biological profile of 1-(4-Chlorophenyl)piperidin-2-one is not well-documented, its structural similarity to these pharmacologically active molecules suggests it could be a valuable intermediate or a candidate for biological screening in various therapeutic areas.
Experimental Protocols
Synthesis of 1-(4-Chlorophenyl)piperidin-2-one via Buchwald-Hartwig Amination
This protocol is a representative procedure based on established methods for N-arylation of lactams.[4]
Materials:
-
2-Piperidone
-
1-Chloro-4-iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-piperidone (1.0 mmol), 1-chloro-4-iodobenzene (1.2 mmol), palladium(II) acetate (0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (2.0 mmol).
-
Add anhydrous toluene (5 mL) to the flask.
-
Seal the flask and heat the reaction mixture at 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(4-Chlorophenyl)piperidin-2-one.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by the spectroscopic methods described above (¹H NMR, ¹³C NMR, IR, and MS) and by determining its melting point.
Conclusion
1-(4-Chlorophenyl)piperidin-2-one is a molecule with significant potential in medicinal chemistry and drug development, owing to its N-aryl lactam structure. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its probable chemical properties based on established synthetic methods and data from analogous compounds. The synthetic protocols and characterization data presented herein offer a valuable resource for researchers interested in exploring the chemistry and potential biological activities of this and related compounds.
References
-
N-Aryl Lactams by Regioselective Ozonation of N-Aryl Cyclic Amines - PMC - NIH. (n.d.). Retrieved from [Link]
-
Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry. (2021, February 23). Retrieved from [Link]
-
Visible-Light Photoredox Catalytic Direct N-(Het)Arylation of Lactams - Publikationsserver der Universität Regensburg. (2025, February 5). Retrieved from [Link]
-
Ps-Al(OTf) 3 Promoted efficient and novel synthesis of substituted N-aryl lactams - CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Retrieved from [Link]
-
An efficient method for the synthesis of substituted N-aryl lactams - ResearchGate. (2025, August 10). Retrieved from [Link]
-
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one - MDPI. (2025, December 2). Retrieved from [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]
-
1-(4-Chlorophenyl)-2-(piperazin-1-yl)propan-1-one - Optional[Vapor Phase IR] - Spectrum. (n.d.). Retrieved from [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC. (2022, July 1). Retrieved from [Link]
-
1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. (2019, May 17). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
N-[1-(4-chlorophenyl)propyl]piperidin-1-amine | C14H21ClN2 | CID - PubChem. (n.d.). Retrieved from [Link]
-
(PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (n.d.). Retrieved from [Link]
-
N-4-Chlorophenyl-1-(1-phenylpropan-2-yl)piperidin-4-imine - SpectraBase. (n.d.). Retrieved from [Link]
-
Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). Retrieved from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]
-
Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Retrieved from [Link]
-
Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies | Brazilian Journal of Pharmaceutical Sciences - Portal de Revistas da USP. (2020, December 9). Retrieved from [Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - SciSpace. (2015, November 23). Retrieved from [Link]
-
(PDF) Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies - ResearchGate. (2026, January 6). Retrieved from [Link]
-
Piperidine, 1-(3-(4-chlorophenyl)-1-oxo-2-propenyl)- (C14H16ClNO) - PubChemLite. (n.d.). Retrieved from [Link]
-
1-(4-CHLOROPHENYL)PIPERIDIN-4-ONE | CAS 113759-96-9 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. 1-(4-Chlorophenyl)piperazine dihydrochloride(38869-46-4) 1H NMR [m.chemicalbook.com]
- 4. 1-(2-Chlorophenyl)piperazine(39512-50-0) 1H NMR [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives [jstage.jst.go.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
